2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

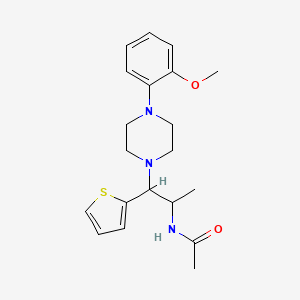

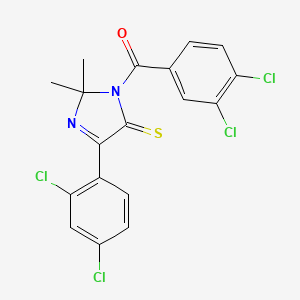

“2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide” is a chemical compound. It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide”, involves several protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . The crude product was purified by manual column chromatography using CH2Cl2/MeOH gradient to obtain the quinoline-3-carboxamides .Molecular Structure Analysis

The molecular formula of “2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide” is C17H14ClN3O. Quinoline is a double-ring structure containing a benzene ring fused with a pyridine moiety .Scientific Research Applications

1. Radioligand Development for Peripheral Benzodiazepine Receptors

- Quinoline-2-carboxamide derivatives, closely related to 2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide, have been utilized in the development of radioligands for peripheral benzodiazepine receptors (PBR). These radioligands, labeled with carbon-11, are significant for noninvasive assessment of PBR in vivo using positron emission tomography (PET) (Matarrese et al., 2001).

2. Synthetic Applications in Medicinal Chemistry

- The compound's derivatives have found extensive use in synthetic chemistry, contributing to the development of novel therapeutic agents. For instance, derivatives like quinoline-8-carboxamides have been explored for their potential as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design (Lord et al., 2009).

3. Development of Anticancer Agents

- Some derivatives, such as quinoline-4-carboxylic acid derivatives, have shown promising results as potential anticancer agents. These compounds have been tested for their efficacy in inhibiting the growth of various carcinoma cell lines, demonstrating significant anticancer activity (Bhatt et al., 2015).

4. Investigation of Gastric H+/K+-ATPase Inhibitors

- Derivatives of quinoline-3-carboxamides, including those structurally similar to 2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide, have been synthesized and evaluated as inhibitors of gastric H+/K+-ATPase. This research is significant in the development of novel antiulcer agents (Uchida et al., 1995).

Mechanism of Action

Target of Action

The primary target of 2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide is the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a crucial protein in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide interacts with MmpL3, inhibiting its function . This interaction disrupts the synthesis of the cell wall, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of MmpL3 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption leads to a downstream effect of inhibiting the growth and proliferation of the bacteria, thereby exhibiting its anti-tubercular activity .

Pharmacokinetics

The compound’s water solubility was improved by introducing an ionizable nitrogen atom , which could potentially enhance its bioavailability.

Result of Action

The result of the action of 2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of the cell wall biosynthesis pathway, leading to potent anti-tubercular activity .

properties

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c1-10-13(18)6-4-8-14(10)21-17(22)12-9-11-5-2-3-7-15(11)20-16(12)19/h2-9H,1H3,(H2,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOHDTPPTIJDAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3N=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2430411.png)

![Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430413.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2430414.png)

![3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2430418.png)

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2430425.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2430426.png)